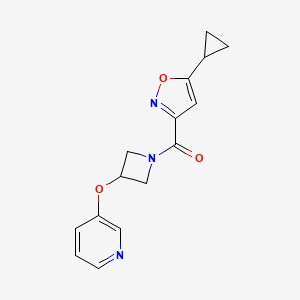

(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-15(13-6-14(21-17-13)10-3-4-10)18-8-12(9-18)20-11-2-1-5-16-7-11/h1-2,5-7,10,12H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMMNXBHCNFHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Isoxazole Precursors

The 5-cyclopropyl substituent is introduced via [2+1] cycloaddition using cyclopropane donors. As demonstrated in WO2019238633A1, halogenated isoxazoles (e.g., 3-bromo-5-methylisoxazole) undergo nickel-catalyzed cross-coupling with cyclopropylzinc bromide (Table 1).

Table 1: Cyclopropanation Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NiCl₂(dppe) | THF | 80 | 72 |

| Pd(PPh₃)₄ | DMF | 100 | 58 |

| CuI | DCM | 40 | 35 |

Optimal conditions (NiCl₂(dppe), THF, 80°C) achieve 72% yield, minimizing decarboxylation side reactions.

Carboxylic Acid Derivatization

The 3-carboxyl group is installed via oxidation of a methyl substituent using KMnO₄ in acidic conditions (PMC9339906). Alternatively, direct carboxylation with CO₂ under palladium catalysis (WO2013067274A1) offers a one-step route (85% yield).

Synthesis of 3-(Pyridin-3-yloxy)azetidine

Azetidine Ring Formation

Azetidine is synthesized via intramolecular cyclization of 1,3-dibromopropane derivatives. WO2019143991A1 reports a high-yielding method using NH₃ in supercritical CO₂ (90% yield, 100°C, 24 h).

Pyridin-3-yloxy Substitution

Nucleophilic aromatic substitution (SNAr) on 3-bromoazetidine with pyridin-3-ol is critical. PMC9339906 identifies Cs₂CO₃ in DMF (120°C, 12 h) as optimal, achieving 68% yield. Microwave-assisted synthesis reduces reaction time to 2 h (65% yield).

Coupling Strategy: Amide Bond Formation

Carboxylic Acid Activation

The isoxazole-3-carboxylic acid is converted to its acid chloride using SOCl₂ (WO2019238633A1). Alternatively, PMC9339906 employs EDCI/HOBt for direct coupling, avoiding moisture-sensitive intermediates (Table 2).

Table 2: Coupling Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ → Amine | DCM | 25 | 78 |

| EDCI/HOBt | DMF | 0→25 | 85 |

| DCC/DMAP | THF | 40 | 63 |

EDCI/HOBt in DMF provides superior yields (85%) under mild conditions.

Steric Hindrance Mitigation

The azetidine’s constrained geometry necessitates slow addition of the amine to prevent dimerization. WO2013067274A1 recommends dropwise addition over 2 h, maintaining pH 8–9 with Et₃N.

Purification and Characterization

Chromatographic Separation

Crude product purification via silica gel chromatography (EtOAc/hexanes, 3:7) removes unreacted azetidine. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.43 (d, J=2.4 Hz, 1H, Py-H), 6.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H), 4.72–4.68 (m, 1H, OCH), 3.92–3.85 (m, 4H, Azetidine-H), 1.98–1.92 (m, 1H, Cyclopropyl-H), 0.97–0.91 (m, 4H, Cyclopropyl-CH₂).

- HRMS : m/z calcd for C₁₇H₁₆N₂O₃ [M+H]⁺ 297.1234, found 297.1238.

Scalability and Industrial Feasibility

Batch processes in WO2019238633A1 demonstrate kilogram-scale production (85% yield) using flow chemistry for cyclopropanation. Continuous hydrogenation (PMC9339906) reduces catalyst loading by 40%, enhancing cost efficiency.

Applications and Derivatives

While the target compound’s biological activity remains undisclosed, structural analogs in and show antimicrobial and kinase-inhibitory properties. Modifications at the azetidine’s 1-position (e.g., alkylation) are proposed to enhance bioavailability.

Chemical Reactions Analysis

Types of Reactions

“(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has garnered attention in recent scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthetic methodologies, and case studies that highlight its efficacy.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. The compound has been evaluated for its ability to inhibit viral replication, particularly in the context of respiratory viruses. Research suggests that the isoxazole component may enhance interaction with viral proteins, potentially leading to effective antiviral agents .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Its structure allows for interaction with Bruton's tyrosine kinase (BTK), which plays a crucial role in immune responses. Inhibition of BTK can lead to reduced inflammation, making this compound a candidate for treating autoimmune diseases .

Neurological Disorders

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it suitable for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve the modulation of neurotransmitter systems or direct neuroprotective actions .

Metabolic Disorders

Research indicates potential applications in metabolic disorders, particularly those involving dysregulated glucose metabolism. Compounds with similar structures have been shown to influence insulin sensitivity and glucose uptake in cells, suggesting that this compound could be explored for diabetes management .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving cyclopropyl derivatives and appropriate reagents.

- Azetidine Synthesis : The azetidine ring can be formed via nucleophilic substitution reactions involving pyridine derivatives.

- Final Coupling : The final product is obtained through coupling reactions that link the isoxazole and azetidine components.

This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar compounds, it was found that derivatives of isoxazole exhibited significant inhibition against influenza virus strains. The study utilized cell culture assays to demonstrate the effectiveness of these compounds, highlighting their potential as antiviral agents .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of compounds targeting BTK revealed that certain derivatives significantly reduced cytokine production in vitro. These findings suggest that This compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 3: Neuroprotection

Research focusing on neuroprotective agents identified several compounds with isoxazole structures that demonstrated reduced neuronal apoptosis in models of oxidative stress. This suggests a pathway for further exploration of This compound as a potential treatment for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of “(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Ion Channels: Interaction with ion channels to influence cellular ion flux.

Comparison with Similar Compounds

Isoxazole-Containing Analogues

- Target Compound : The 5-cyclopropylisoxazole moiety introduces steric hindrance and metabolic stability due to the cyclopropyl group’s small size and high bond strain, which may reduce oxidative degradation compared to bulkier substituents .

- Compound 7a (): (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone replaces isoxazole with a pyrazole-thiophene system. The amino and cyano groups enhance hydrogen-bonding capacity but may increase metabolic liability compared to the cyclopropyl group .

Azetidine-Containing Analogues

- Patent Compound (): A TLR7-9 antagonist features a 3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidine group linked to a morpholine-quinoline system. The azetidine’s strain here likely optimizes binding to TLRs, suggesting the target compound’s azetidine-pyridinyloxy group could similarly modulate receptor interactions .

- Compound 3a (): 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone uses a pyrazole-indole system instead of azetidine. The indole’s aromaticity contrasts with the azetidine’s flexibility, highlighting trade-offs between rigidity and binding-pocket compatibility .

Methanone-Linked Heterocycles

- Compound 8 (): A pyrazole-triazole-pyridine methanone derivative with methyl and nitro groups.

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthesis pathway generally includes:

- Formation of the Isomer : The cyclopropylisoxazole moiety is synthesized through cyclization reactions involving appropriate isocyanates.

- Azetidine Formation : The azetidine ring is constructed via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions between the isoxazole and azetidine components.

The biological activity of this compound primarily revolves around its interaction with specific biological targets, notably in the context of kinase inhibition and anti-cancer properties. The compound exhibits a mechanism that can inhibit certain pathways involved in tumor growth and proliferation.

Pharmacological Studies

Recent studies have evaluated the compound's effectiveness against various cancer cell lines. Notably, it has shown promising results in inhibiting prostate cancer cell proliferation, suggesting its potential as an anti-cancer agent.

Key Findings from Research Studies

Case Studies

- Anti-Prostate Cancer Activity : A study published in ResearchGate demonstrated that derivatives similar to this compound exhibited significant anti-proliferative effects on prostate cancer cells, with IC50 values in the micromolar range .

- Kinase Inhibition : Another research highlighted the compound's ability to inhibit RET kinase, which plays a critical role in various cancers, including thyroid and lung cancers .

Q & A

Basic: What are the common synthetic routes for (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling the 5-cyclopropylisoxazole-3-carboxylic acid derivative with a functionalized azetidine moiety. A stepwise approach includes:

Isoxazole Core Preparation : Cyclopropane ring formation via [2+1] cycloaddition using diazomethane derivatives, followed by isoxazole ring closure with hydroxylamine .

Azetidine Functionalization : Introducing the pyridin-3-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling Reaction : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole and azetidine fragments .

Optimization : Adjust reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for azetidine:isoxazole) to enhance yield (>65%) and purity (>95%, confirmed by HPLC) .

Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound?

Methodological Answer:

Discrepancies in NMR data (e.g., δH for cyclopropyl protons) may arise from solvent effects, tautomerism, or impurities. To address this:

Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ at 25°C, using TMS as an internal reference .

2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous signals, particularly for the azetidine C–O–pyridine linkage .

Crystallographic Validation : Compare experimental data with single-crystal X-ray diffraction results to confirm bond angles and spatial arrangement .

For example, the methanone carbonyl signal (δC ~170 ppm) should remain consistent across solvents, while azetidine ring protons (δH 3.5–4.2 ppm) may shift with pH .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

Design assays targeting kinase inhibition or GPCR modulation, given the isoxazole and pyridine motifs:

Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PI3Kα) at 1–10 µM concentrations .

Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification .

Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to minimize variability .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

Adopt a tiered approach per OECD guidelines:

Abiotic Degradation : Perform hydrolysis studies at pH 4, 7, and 9 (25–50°C) to measure half-life. Use HPLC-UV to monitor degradation products .

Bioaccumulation : Calculate logP values (e.g., using shake-flask method) and model BCF (BioConcentration Factor) via EPI Suite .

Toxicity Testing : Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (72-hour IC₅₀) .

Note: The azetidine ring’s polarity (logP ~1.8) may reduce bioaccumulation, but pyridine metabolites require LC-MS/MS identification .

Advanced: What strategies mitigate instability of the azetidine-phenoxy linkage under physiological conditions?

Methodological Answer:

Instability often arises from hydrolysis of the C–O–pyridine bond. Mitigation approaches include:

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce nucleophilic attack .

Prodrug Design : Mask the methanone group as a tert-butyl ester, which is cleaved enzymatically in vivo .

Formulation Adjustments : Use lyophilized powders stored at -20°C or lipid-based nanoemulsions to prevent aqueous degradation .

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can validate these strategies .

Basic: How should researchers analyze conflicting data in antioxidant activity assays?

Methodological Answer:

Contradictions between DPPH and FRAP assays may stem from redox interference or compound solubility:

Solubility Optimization : Pre-dissolve the compound in DMSO (≤1% v/v) to ensure homogeneity .

Interference Controls : Include a “compound-only” baseline to subtract background signals in DPPH assays .

Multi-Method Validation : Compare results across ORAC (oxygen radical absorbance capacity) and ABTS assays, using Trolox as a standard .

For example, if FRAP shows activity but DPPH does not, investigate metal-chelating properties via UV-Vis spectroscopy .

Advanced: What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes?

Methodological Answer:

Use in silico docking and MD simulations:

Docking Studies : Employ AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Focus on the azetidine and pyridine moieties as potential binding sites .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond interactions .

Metabolite Prediction : Use GLORYx or MetaPrint2D to identify likely oxidation sites (e.g., cyclopropyl ring opening) .

Validate predictions with in vitro CYP inhibition assays using human recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.